molecular formula C14H22N2O3S B2376788 Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate CAS No. 2375269-17-1

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate

Cat. No.: B2376788
CAS No.: 2375269-17-1
M. Wt: 298.4
InChI Key: ZORGGCYRHXMBHT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of functional group transformations. Key steps may include:

    Nitrile Formation: Introduction of the cyanide group.

    Thioester Formation: Incorporation of the acetylsulfanyl group.

    Carboxylation: Addition of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioester group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler tert-butyl derivatives. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11(17)20-10-14(8-15)6-5-7-16(9-14)12(18)19-13(2,3)4/h5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORGGCYRHXMBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CCCN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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